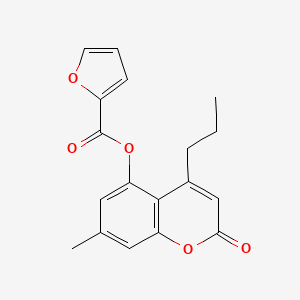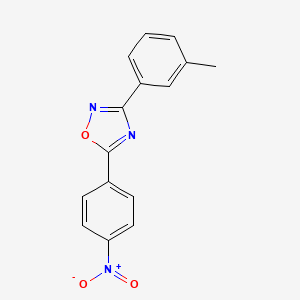![molecular formula C20H19N3O6 B5839949 [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B5839949.png)
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-(1,3-dioxoisoindol-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-(1,3-dioxoisoindol-2-yl)propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both aromatic and aliphatic components, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-(1,3-dioxoisoindol-2-yl)propanoate typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and phthalic anhydride. The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-(1,3-dioxoisoindol-2-yl)propanoate undergoes several types of chemical reactions, including:
Reduction: Reduction reactions may involve the use of hydrogen gas or other reducing agents.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen gas, and nucleophiles for substitution reactions. The reaction conditions often involve ambient temperatures and pressures, making the processes efficient and eco-friendly .
Major Products Formed
Applications De Recherche Scientifique
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-(1,3-dioxoisoindol-2-yl)propanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-(1,3-dioxoisoindol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroanilines: These compounds share a similar aromatic structure but differ in their functional groups and reactivity.
N-(2,4-Dimethylphenyl)formamide: This compound has a similar amine functional group but lacks the complex structure of [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-(1,3-dioxoisoindol-2-yl)propanoate.
Uniqueness
This compound is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-(1,3-dioxoisoindol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6/c1-27-15-8-7-12(11-16(15)28-2)18(21)22-29-17(24)9-10-23-19(25)13-5-3-4-6-14(13)20(23)26/h3-8,11H,9-10H2,1-2H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBUAAAJJODTOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)CCN2C(=O)C3=CC=CC=C3C2=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)CCN2C(=O)C3=CC=CC=C3C2=O)/N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-{[(Z)-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-3-METHYLBENZAMIDE](/img/structure/B5839875.png)


![N-2,1,3-benzothiadiazol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B5839905.png)
![ethyl 2-({[(4-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5839911.png)
![3-{[(isopropylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5839924.png)
![2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5839928.png)

![5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5839944.png)


![2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5839967.png)
![3-amino-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,6-triene-5-thione](/img/structure/B5839971.png)

